Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a chemical compound with the molecular formula C23H25NO3 and a molecular weight of 363.461 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Pentyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
- Pentyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
- Phenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- Phenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
Uniqueness
Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the pentyl ester moiety can also affect its solubility, stability, and overall properties .
Biological Activity
Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in medicinal chemistry, highlighting relevant studies, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique quinoline structure characterized by:
- Pentyl group at the 2-position
- Methoxyphenyl group at the 4-position
- Methyl group at the 8-position
Its molecular formula is C19H23NO2 with a molecular weight of approximately 295.39 g/mol. The structural complexity of this compound suggests potential interactions with various biological targets, making it a valuable subject for further research.
Quinoline derivatives are known for their diverse biological activities, primarily due to their ability to interact with key enzymes and receptors. This compound is hypothesized to exert its effects through:
- Inhibition of DNA gyrase : A crucial enzyme for bacterial DNA replication, which is particularly relevant in the context of anti-tubercular activity against Mycobacterium tuberculosis (Mtb) .
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated significant antibacterial and antifungal properties, indicating that this compound may share these characteristics .
Antitubercular Activity
Research has indicated that quinoline derivatives can effectively inhibit Mtb. Studies on related compounds have shown that modifications in structure can enhance activity against this pathogen. For instance, compounds with specific alkyl and aryl substitutions have been identified as potent inhibitors of Mtb DNA gyrase .
A comparative analysis of different quinoline derivatives is summarized in Table 1:
Compound Name | Structural Features | IC50 (μg/mL) | Activity Type |
---|---|---|---|
Compound A | Simple quinoline | 1.5 | Antitubercular |
Compound B | Alkyl substitution | 0.5 | Antitubercular |
Pentyl derivative | Pentyl & methoxy groups | TBD | TBD |
Antimicrobial and Antifungal Activities
Similar quinoline derivatives have exhibited promising antimicrobial effects. For example, studies have reported IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum, suggesting that structural modifications can lead to enhanced bioactivity .
Case Studies
- Study on Antimicrobial Efficacy : A series of quinoline derivatives were synthesized and tested for their antimicrobial properties. The study found that certain structural modifications significantly improved their efficacy against various bacterial strains.
- Inhibition of Nitric Oxide Production : Research on related pyrazolo[4,3-c]quinoline derivatives demonstrated significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells, indicating potential anti-inflammatory properties .
Comparative Analysis with Related Compounds
The unique substituents on this compound distinguish it from other quinoline derivatives. Table 2 summarizes notable comparisons:
Compound Name | Unique Aspects |
---|---|
6-Methylquinoline-4-carboxylic acid | Simpler structure; less complex than pentyl derivative |
Ethyl 2-(4-methoxyphenyl)-8-methylquinoline | Variation in alkyl chain length affects solubility and activity |
8-Methylquinoline-4-carboxylic acid | More basic structure; limited functional diversity |
These comparisons highlight the potential enhanced biological activity of this compound due to its specific substituents.
Properties
CAS No. |
355421-25-9 |
---|---|
Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-4-5-6-14-27-23(25)20-15-21(17-10-12-18(26-3)13-11-17)24-22-16(2)8-7-9-19(20)22/h7-13,15H,4-6,14H2,1-3H3 |
InChI Key |
KHGUVUZBLZJZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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